![molecular formula C18H13FN4OS B6558845 N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-fluorobenzamide CAS No. 1171682-41-9](/img/structure/B6558845.png)
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-fluorobenzamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a benzothiazole, a pyrazole, and a fluorobenzamide. These groups are common in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
While the exact synthesis of this compound isn’t available, similar compounds are often synthesized through reactions involving nucleophilic substitution or coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central benzothiazole ring. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich benzothiazole and pyrazole rings, which could act as nucleophiles in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorine atom could increase its lipophilicity, potentially improving its ability to cross biological membranes .Scientific Research Applications
- Research Highlights :
- F5460-0033 derivatives have shown promise as antiviral agents:
- F5460-0033 derivatives exhibit antimicrobial activity:
- F5460-0033 derivatives have demonstrated anticancer effects:
Anti-Tubercular Activity
Metal Extraction Ligands
Optical Materials
Antiviral Agents
Antimicrobial Properties
Anticancer Potential
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
Benzothiazole derivatives have been shown to interact with various cellular targets, leading to a range of biological effects .
Biochemical Pathways
Benzothiazole derivatives have been shown to impact a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
The admet calculation showed a favorable pharmacokinetic profile of synthesized compounds .
Result of Action
Benzothiazole derivatives have been associated with a range of biological effects, including antimicrobial activity .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzothiazole derivatives .
Future Directions
properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4OS/c1-11-10-16(21-17(24)12-6-2-3-7-13(12)19)23(22-11)18-20-14-8-4-5-9-15(14)25-18/h2-10H,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSSRWHMWGQLKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2F)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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